molecular formula C7H9N3O B2587702 N-(pyridin-2-ylmethyl)urea CAS No. 36226-31-0

N-(pyridin-2-ylmethyl)urea

Cat. No.: B2587702
CAS No.: 36226-31-0
M. Wt: 151.169
InChI Key: UAQLROVGGYZQRC-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)urea is an organic compound characterized by the presence of a pyridine ring attached to a urea moiety. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of pyridin-2-ylmethylamine with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Industrial Production Methods: Industrial production of this compound can be scaled up using the same nucleophilic addition reaction. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent and the avoidance of hazardous reagents make this method environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)carbamates
  • N-(pyridin-2-yl)amides
  • 2-(pyridin-2-yl)pyrimidine derivatives

Comparison: N-(pyridin-2-ylmethyl)urea is unique due to its specific urea moiety, which imparts distinct biological activity compared to other similar compounds. For instance, while N-(pyridin-2-yl)carbamates and N-(pyridin-2-yl)amides also exhibit biological activity, the urea group in this compound allows for stronger interactions with certain biological targets, enhancing its potential as an anticancer agent .

Properties

IUPAC Name

pyridin-2-ylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQLROVGGYZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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